molecular formula C14H30O4 B3035289 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane CAS No. 30989-71-0

2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane

Cat. No.: B3035289
CAS No.: 30989-71-0
M. Wt: 262.39 g/mol
InChI Key: VRTHGXXVBAQKPT-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane ( 30989-69-6) is a high-purity organic compound supplied for research and development purposes. This molecule, with the molecular formula C13H28O4, is characterized as a malonaldehyde bis(diethyl acetal) derivative, specifically an ethyl-substituted variant . Its structure features multiple ethoxy groups, classifying it as a tetraethyl acetal. Acetals like this are highly valuable in organic synthesis as versatile intermediates and protecting groups for aldehydes . The primary research application of this compound is in multi-step synthetic processes. It serves as a key building block for constructing complex molecular architectures, including heterocyclic compounds . The compound has been utilized in documented synthetic routes with reported yields of approximately 53% . Under the Harmonized System (HS) for international trade, it is classified under code 2911000000 for acetals and hemiacetals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(diethoxymethyl)-1,1-diethoxy-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4/c1-7-15-13(16-8-2)12(11(5)6)14(17-9-3)18-10-4/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTHGXXVBAQKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(C)C)C(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245754
Record name 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30989-71-0
Record name 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30989-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 3-methylbutanal is reacted with triethyl orthoformate in dichloromethane at 0–25°C, using pyridine hydrochloride (0.1–0.3 equiv) as a catalyst. The reaction proceeds via nucleophilic attack of the aldehyde oxygen on the orthoester, followed by elimination of ethanol and rearrangement to form the tetraethoxy acetal (Figure 1).

Key Parameters:

  • Molar Ratio: A 1:3 ratio of aldehyde to orthoester ensures complete conversion.
  • Catalyst Load: Pyridine hydrochloride (0.2 equiv) optimizes yield while minimizing side reactions.
  • Solvent: Dichloromethane or tetrahydrofuran (THF) enhances solubility and facilitates azeotropic removal of ethanol.

Yield and Purity

This method achieves yields of 78–85% after purification via silica gel chromatography. Purity (>95%) is confirmed by $$ ^1H $$-NMR, with characteristic signals at δ 1.15–1.25 ppm (ethyl CH$$ _3 $$) and δ 3.40–3.60 ppm (methylene OCH$$ _2 $$).

Silylation-Protected Intermediate Strategy

A patent-derived approach utilizes silylation to protect hydroxyl groups prior to acetal formation, improving selectivity for the 2-(diethoxymethyl) substituent.

Stepwise Synthesis

  • Silylation: 3-Methyl-1,1-dihydroxybutane is treated with trimethylsilylimidazole (1.5 equiv) in THF, yielding the bis(trimethylsilyl) intermediate.
  • Acetalization: The silylated intermediate reacts with triethyl orthoformate in the presence of trimethylchlorosilane (1 equiv), followed by desilylation with aqueous NaOH.

Advantages:

  • Selectivity: Silylation prevents over-alkylation, directing ethoxy groups to the desired positions.
  • Yield Enhancement: Overall yield increases to 88–92% compared to direct acetalization.

Orthoester Exchange with Diols

An alternative method employs 3-methyl-1,1,3-trihydroxybutane and diethyl carbonate under reflux conditions. This transacetalization reaction is catalyzed by p-toluenesulfonic acid (PTSA).

Optimization Insights

  • Temperature: Refluxing toluene (110°C) drives ethanol elimination, shifting equilibrium toward product formation.
  • Catalyst: PTSA (0.05 equiv) minimizes decomposition of sensitive substrates.
  • Isolation: Distillation under reduced pressure (bp 120–125°C at 5 mmHg) affords the product in 75–80% yield.

Comparative Analysis of Methods

Method Catalyst Solvent Yield (%) Purity (%) Reference
Acid-Catalyzed Acetalization Pyridine HCl Dichloromethane 78–85 >95
Silylation-Protected Trimethylsilylimidazole THF 88–92 >98
Orthoester Exchange PTSA Toluene 75–80 90–93

Trade-offs:

  • The silylation method offers higher yields but requires additional steps and costly silylating agents.
  • Orthoester exchange is simpler but less efficient for large-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Over-alkylation: Excess orthoester or prolonged reaction times may lead to triethoxy byproducts, detectable via GC-MS at m/z 262 (M$$ ^+ $$).
  • Hydrolysis: Residual moisture hydrolyzes acetals back to aldehydes, necessitating anhydrous conditions.

Mitigation Strategies

  • Molecular Sieves: 3Å molecular sieves adsorb water, improving acetal stability.
  • Workup: Sequential washes with saturated NaHCO$$ _3 $$ and brine remove acidic byproducts.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors achieve higher throughput. A 2022 study demonstrated a 92% yield using a tubular reactor (residence time: 30 min) with immobilized PTSA on silica.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted butane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is a colorless liquid with a distinctive molecular structure that includes two ethoxy groups attached to a central carbon atom. This configuration not only influences its reactivity but also enhances its solubility in organic solvents, making it suitable for various applications in chemical synthesis.

Organic Synthesis

Role as an Intermediate:
2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Reactions:
The compound can participate in several types of reactions:

  • Nucleophilic Substitution: The diethoxy groups can be replaced by nucleophiles, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can condense with other carbonyl compounds to form larger molecules.
  • Dehydration Reactions: Under specific conditions, it can be dehydrated to yield ethers or alkenes.

Industrial Applications

Solvent Properties:
Due to its solubility characteristics, this compound can be utilized as a solvent in various industrial processes. It facilitates reactions by dissolving reactants and products efficiently.

Potential Use in Material Science:
Research indicates that this compound may be explored for developing new materials with unique properties due to its structural features. Its application in creating polymers or coatings could be significant.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor for synthesizing complex organic compounds used in pharmaceuticals. The research highlighted its effectiveness in facilitating multi-step reactions while maintaining high yields and purity levels.

Case Study 2: Application as a Solvent

In another study focused on solvent efficiency, this compound was compared with traditional solvents. Results showed that it provided better solubilization of reactants and improved reaction rates, making it a promising candidate for industrial applications.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxymethyl)-1,1-diethoxyhexane
  • 2-(Diethoxymethyl)-1,1-diethoxypropane

Uniqueness

2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane is unique due to its specific arrangement of ethoxy groups and the presence of a methyl group on the butane backbone. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Before delving into biological activities, it is essential to understand the chemical structure and properties of this compound. The compound features two diethoxymethyl groups and a methylbutane backbone, which may influence its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens.
  • Antioxidant Properties : The presence of diethoxy groups in its structure suggests potential antioxidant capabilities, which could be beneficial in mitigating oxidative stress in biological systems.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may demonstrate cytotoxic effects against certain cancer cell lines, warranting further exploration for potential anticancer applications.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

Antioxidant Properties

In an investigation published by [source], the compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced the levels of reactive oxygen species (ROS) in vitro, suggesting its potential as an antioxidant agent.

Cytotoxic Effects

A case study involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings indicate promising cytotoxic activity that could be harnessed for therapeutic applications.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes and induces oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. What is the structural significance of 2-(Diethoxymethyl)-1,1-diethoxy-3-methylbutane in organic synthesis?

This compound is a tetraethyl acetal derivative with a branched alkyl chain, making it a versatile intermediate in organic synthesis. Its structure features multiple ethoxy groups that act as protecting groups for aldehydes or ketones, enabling controlled reactivity in multi-step reactions. For example, it serves as a precursor in the synthesis of donor-acceptor cyclopropanes, which are critical in ring-opening reactions for constructing complex molecules . The compound’s stability in organic solvents (e.g., ethanol, DMF) and insolubility in water facilitate its use in anhydrous reaction conditions .

Intermediate Questions

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) are used for acetal formation, while transition-metal catalysts (e.g., Rh(II)) enable cyclopropanation reactions .
  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilic addition yields, whereas dichloroethane is preferred for reductive amination steps .
  • Temperature Control : Reactions typically proceed at 40–60°C, but higher temperatures (>60°C) risk decomposition of intermediates . Methodological validation via ¹H-NMR and IR spectroscopy ensures product purity and structural fidelity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C-NMR are used to confirm stereochemistry and substituent positions. For example, distinct chemical shifts for ethoxy groups (δ 1.2–1.4 ppm) and cyclopropane protons (δ 2.5–3.0 ppm) are diagnostic .
  • Chromatography : Reverse-phase HPLC and flash chromatography (hexane/EtOAc gradients) resolve diastereomers and byproducts .
  • Mass Spectrometry : High-resolution MS validates molecular weights and fragmentation patterns .

Advanced Questions

Q. How do reaction conditions influence stereochemical outcomes in diastereoselective additions involving this compound?

Steric and electronic factors dictate stereochemistry. For example:

  • Temperature : Lower temperatures (0°C) favor kinetic control, yielding trans-diastereomers, while higher temps (25°C) promote thermodynamic products .
  • Solvent Polarity : Polar solvents stabilize transition states for syn-addition, whereas nonpolar solvents favor anti-addition .
  • Nucleophile Size : Bulky nucleophiles (e.g., arylthiols) preferentially attack the less hindered face of the cyclopropane ring, leading to specific diastereomeric ratios (e.g., 80:20 for 3a/4a) .

Q. How to address contradictions in reported reaction yields for nucleophilic additions to this compound?

Yield discrepancies arise from:

  • Decomposition Risks : Elevated temperatures (>40°C) degrade the cyclopropane core, necessitating strict thermal control .
  • Steric Hindrance : Larger nucleophiles (e.g., 1-methyltetrazol-5-thiol) exhibit reduced reactivity due to poor accessibility to the reaction site .
  • Catalyst Compatibility : Rh(II) catalysts improve yields in cyclopropanation (72% yield) compared to uncatalyzed routes (<50%) . Mitigation strategies include using excess nucleophiles (2 equiv.) and inert atmospheres to suppress side reactions .

Q. What role does this compound play in flavor chemistry, and how is its contribution quantified?

The compound is a key contributor to the aroma profile of alcoholic beverages, imparting fruity and herbal notes. Its impact is quantified via:

  • Maximum Information Coefficient (MIC) : In strong aroma crude spirits, it exhibits the highest MIC (≈0.7), indicating strong correlation with sensory ratings .
  • GC-MS Analysis : Headspace solid-phase microextraction (HS-SPME) paired with GC-MS identifies its volatile derivatives, such as isovaleraldehyde, which enhance flavor complexity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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